REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6](O)=O)=[C:4]([F:12])[CH:3]=1.[NH:13]([C:15](=[S:17])[NH2:16])[NH2:14].O=P(Cl)(Cl)Cl>>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6]2[S:17][C:15]([NH2:16])=[N:13][N:14]=2)=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)F)F
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
N(N)C(N)=S
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ice bath temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled under nitrogen in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
then quenched by addition of ice water (150 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was sonicated for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give a free stirring suspension which
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
|
to slurry at room temperature for 72 hours
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
STIRRING
|
Details
|
This suspension was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 24 hours
|
Duration
|
24 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)C1=NN=C(S1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.174 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |